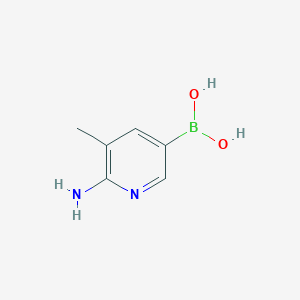

(6-Amino-5-methylpyridin-3-yl)boronic acid

Description

Significance of Organoboron Compounds in Chemical Research

Organoboron compounds have become indispensable tools in modern organic chemistry. scholaris.canih.gov Their value stems from a combination of stability, versatile reactivity, and generally low toxicity compared to other organometallic reagents. Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are a prominent class of organoboron compounds. google.com

A key application that highlights their importance is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. google.com This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate. google.comnih.gov The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling have made it a cornerstone of synthetic chemistry, with widespread use in the pharmaceutical industry for synthesizing new drug candidates. google.com Beyond cross-coupling, organoboron compounds participate in a variety of other transformations, including Chan-Lam amination and oxidation reactions, further demonstrating their versatility. google.com

Table 1: Key Properties and Features of Organoboron Compounds

| Feature | Description | Significance in Synthesis |

| Stability | Generally stable to air and moisture, allowing for easier handling and storage compared to many other organometallics. | Simplifies experimental procedures and enhances practicality for large-scale synthesis. |

| Reactivity | Participate in a wide range of reactions, most notably the Suzuki-Miyaura cross-coupling. google.com | Enables the efficient construction of complex molecular frameworks and carbon-carbon bonds. |

| Low Toxicity | Typically less toxic than other organometallic reagents like organotins or organozincs. | Offers a safer and more environmentally benign ("greener") option for chemical synthesis. |

| Functional Group Tolerance | Reactions involving boronic acids often proceed without affecting other sensitive functional groups in the molecule. | Reduces the need for protecting group strategies, leading to more efficient and shorter synthetic routes. |

Role of Pyridylboronic Acid Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a particularly prevalent scaffold in pharmaceuticals. Consequently, methods to synthesize substituted pyridines are of high importance.

Pyridylboronic acids are hybrid molecules that merge the utility of boronic acids with the structural significance of the pyridine ring. They serve as powerful intermediates for introducing the pyridine moiety into larger molecules. researchgate.net The use of pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of biaryl and heteroaryl-substituted pyridine derivatives, which are important structures in drug discovery and materials science. researchgate.net

However, the synthesis and purification of pyridylboronic acids can present challenges due to their amphoteric nature, which can make isolation from aqueous media difficult. researchgate.net Despite these challenges, research has led to the development of various functionalized pyridylboronic acids, expanding the toolbox available to synthetic chemists for creating novel heteroarylpyridine systems. researchgate.net

Academic Research Focus on Aminopyridylboronic Acid Scaffolds

The incorporation of an amino group onto the pyridylboronic acid framework creates an aminopyridylboronic acid scaffold, a structure of significant interest in medicinal chemistry. The amino group provides a site for further chemical modification and can act as a key hydrogen-bonding component, enabling interactions with biological targets such as enzymes.

A major focus of academic and industrial research into aminopyridyl and aminopyrimidine scaffolds is their application as protein kinase inhibitors. hsppharma.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine (B139424) moiety, for instance, is a key structural feature in several approved kinase inhibitor drugs as it can mimic the purine (B94841) scaffold of ATP, the natural substrate for kinases, allowing it to bind effectively in the enzyme's active site.

The compound [6-[benzoyl(methyl)amino]-5-methyl-3-pyridyl]boronic acid, a protected derivative of (6-Amino-5-methylpyridin-3-yl)boronic acid, has been identified as a key intermediate in the synthesis of Ozenoxacin. Ozenoxacin is a novel antibiotic used to treat bacterial skin infections. This connection underscores the pharmaceutical relevance of the this compound scaffold, positioning it as a critical building block for accessing medicinally important molecules. Research in this area continues to explore how variations in the substitution pattern on the aminopyridyl ring can be used to fine-tune the potency and selectivity of these compounds for specific biological targets. hsppharma.com

Properties

IUPAC Name |

(6-amino-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIPAYBVNBMLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701206 | |

| Record name | (6-Amino-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032759-01-5 | |

| Record name | (6-Amino-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 5 Methylpyridin 3 Yl Boronic Acid and Analogues

Strategies for Carbon-Boron Bond Formation in Aminopyridine Systems

The introduction of a boronic acid moiety onto an aminopyridine ring can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily involve the reaction of a suitably functionalized pyridine (B92270) derivative with a boron-containing electrophile or the catalyzed coupling of a pyridine with a diboron (B99234) reagent.

Electrophilic Borylation via Organometallic Intermediates

One of the most established methods for creating a carbon-boron bond is the reaction of an organometallic intermediate with a boron electrophile, typically a trialkyl borate (B1201080). nih.govarkat-usa.org This approach involves a two-step process: the formation of a highly nucleophilic organometallic species, followed by its reaction with the boron reagent.

Organolithium Intermediates: The process often begins with a halogen-metal exchange reaction on a halogenated aminopyridine precursor, such as 5-bromo-3-methylpyridin-2-amine. Treatment of this precursor with a strong organolithium reagent, like n-butyllithium, at low temperatures generates a highly reactive pyridyllithium species. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis then yields the desired (6-Amino-5-methylpyridin-3-yl)boronic acid. The low temperatures are crucial to prevent side reactions, including undesired deprotonation or addition of the organolithium reagent to other positions on the ring. acs.org

Grignard Reagents: Alternatively, a Grignard reagent can be employed. The corresponding pyridylmagnesium halide is prepared from the halogenated precursor and magnesium metal. This organomagnesium compound is then reacted with a trialkyl borate in a similar fashion to the organolithium route. While Grignard reagents are generally less reactive than their organolithium counterparts, which can sometimes offer better functional group tolerance, their formation can be more sluggish.

A comparison of these two common organometallic intermediates is presented in the table below.

| Feature | Organolithium Reagents | Grignard Reagents |

| Reactivity | Highly reactive, fast reactions at low temperatures. | Moderately reactive, may require higher temperatures. |

| Formation | Halogen-metal exchange with alkyl lithiums. | Reaction of organic halide with magnesium metal. |

| Side Reactions | Prone to side reactions if not controlled carefully. | Generally fewer side reactions compared to organolithiums. |

| Functional Group Tolerance | Less tolerant of acidic protons and some electrophilic groups. | More tolerant of a wider range of functional groups. |

Transition Metal-Catalyzed Borylation of Halogenated Aminopyridines

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of aryl and heteroaryl boronic acids. The Miyaura borylation, a palladium-catalyzed cross-coupling of a halide with a diboron reagent, is a prominent example of this approach. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, a suitable precursor would be a halogenated derivative, for instance, 5-bromo-3-methylpyridin-2-amine. This substrate is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.org The choice of ligand for the palladium catalyst is critical for achieving high yields and can influence the reaction's functional group tolerance. organic-chemistry.org A variety of phosphine-based ligands have been developed to facilitate the borylation of even sterically hindered or electron-rich aryl halides. organic-chemistry.org This method generally exhibits excellent functional group tolerance, making it compatible with the amino and methyl groups present on the pyridine ring. nih.gov

The key components and their roles in a typical Miyaura borylation are summarized below:

| Component | Example | Role |

| Aryl/Heteroaryl Halide | 5-bromo-3-methylpyridin-2-amine | The electrophilic partner providing the carbon framework. |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | The source of the boron moiety. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | SPhos, XPhos, dppf | Stabilizes the palladium center and modulates its reactivity. |

| Base | KOAc, K₃PO₄ | Promotes the transmetalation step in the catalytic cycle. |

| Solvent | Dioxane, Toluene, DMF | Provides the reaction medium. |

Direct C–H Borylation Approaches for Aminopyridyl Structures

Direct C–H borylation has emerged as a highly atom-economical method for the synthesis of organoboron compounds, as it avoids the need for pre-functionalized starting materials like halides. illinois.edu This strategy typically employs iridium or rhodium catalysts to activate a C–H bond directly and install a boryl group. acs.orgdigitellinc.com

For the synthesis of this compound, a direct C–H borylation approach would ideally start from 5-methylpyridin-2-amine. The regioselectivity of the borylation is a key challenge in this method and is often governed by steric and electronic factors. nih.gov In many iridium-catalyzed borylations, the reaction proceeds at the most sterically accessible C–H bond. nih.gov The presence of the amino and methyl groups on the pyridine ring will direct the borylation, and careful optimization of the catalyst, ligand, and reaction conditions is necessary to achieve the desired regioselectivity for borylation at the C-3 position. The amino group can also act as a directing group, potentially influencing the regiochemical outcome. mdpi.com

Transmetalation Routes from Organosilanes and Organostannanes

Transmetalation from other organometallic compounds, such as organosilanes and organostannanes, to a boron-containing reagent is another viable strategy for the formation of carbon-boron bonds. rsc.orgresearchgate.net This method involves the reaction of a pyridylsilane or pyridylstannane with a boron halide, such as boron tribromide (BBr₃), followed by hydrolysis to yield the boronic acid. nih.gov

The synthesis of the requisite organosilane or organostannane precursor is the initial step. These precursors can often be prepared from the corresponding halogenated aminopyridine. While this method offers an alternative route, the toxicity of organotin compounds and the often harsh conditions required for the transmetalation step can be significant drawbacks.

Precursor Synthesis and Functional Group Compatibility in Aminopyridyl Boronic Acid Synthesis

The successful synthesis of this compound is critically dependent on the availability of suitable precursors and the compatibility of the existing functional groups with the chosen borylation methodology.

The primary precursor for most synthetic routes is a substituted aminopyridine. For instance, in the case of electrophilic borylation or transition metal-catalyzed borylation, a halogenated precursor such as 5-bromo-3-methylpyridin-2-amine is required. The synthesis of such precursors can typically be achieved through standard aromatic substitution reactions on commercially available pyridines.

A crucial aspect of synthesizing aminopyridyl boronic acids is ensuring the compatibility of the amino and methyl functional groups with the reaction conditions.

Amino Group: The amino group is a nucleophilic and basic site. In methods involving highly reactive organometallic intermediates like organolithium reagents, the acidic proton of the amino group can be deprotonated, consuming the reagent. To circumvent this, protection of the amino group (e.g., as a silyl (B83357) ether or a carbamate) may be necessary. In transition metal-catalyzed reactions, the amino group can potentially coordinate to the metal center, which might influence the catalytic activity. However, many modern catalytic systems exhibit good tolerance for amino groups. acs.orgdigitellinc.com

Methyl Group: The methyl group is generally unreactive under most borylation conditions and does not typically interfere with the carbon-boron bond formation.

The table below outlines the general compatibility of the amino and methyl groups with the different borylation strategies.

| Borylation Strategy | Amino Group Compatibility | Methyl Group Compatibility |

| Electrophilic Borylation (Organolithium) | May require protection due to acidic proton. | Generally compatible. |

| Electrophilic Borylation (Grignard) | Generally more compatible than with organolithiums. | Generally compatible. |

| Transition Metal-Catalyzed Borylation | Generally compatible with modern catalyst systems. | Generally compatible. |

| Direct C–H Borylation | Generally compatible; can act as a directing group. | Generally compatible. |

| Transmetalation (Organostannanes) | Generally compatible. | Generally compatible. |

Advanced Synthetic Techniques in Boronic Acid Production

Recent advancements in synthetic chemistry have introduced innovative techniques that can be applied to the production of boronic acids, offering improvements in efficiency, safety, and scalability.

Flow Chemistry: Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of boronic acids, particularly those involving highly reactive and unstable intermediates like organolithiums. acs.orgorganic-chemistry.orgacs.org In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for rapid optimization and can significantly improve yields and safety. acs.org For the synthesis of this compound via an organolithium intermediate, a flow chemistry setup can enable the rapid generation and immediate quenching of the pyridyllithium species, minimizing the formation of side products. nih.govrsc.org This technique is also highly scalable, making it attractive for the large-scale production of boronic acids. acs.org

High-Throughput Experimentation (HTE): HTE platforms can be utilized to rapidly screen a large number of reaction conditions (catalysts, ligands, solvents, bases) to identify the optimal parameters for a specific borylation reaction. nih.gov This is particularly valuable for complex substrates like substituted aminopyridines, where the interplay of electronic and steric effects can be difficult to predict. By automating the reaction setup and analysis, HTE can significantly accelerate the development of efficient and robust synthetic protocols.

These advanced techniques, often used in combination, are paving the way for more efficient, safer, and sustainable methods for the synthesis of valuable boronic acids like this compound.

Flow Chemistry Applications for Boronic Acid Syntheses

Continuous flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, offering significant advantages over traditional batch processing in terms of safety, scalability, and efficiency. organic-chemistry.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. researchgate.net The synthesis of boronic acids often involves highly reactive organometallic intermediates, such as organolithium compounds, which can be handled more safely in the confined and controlled environment of a flow reactor. organic-chemistry.org

A key application of flow chemistry in this area is the rapid synthesis of boronic acids via halogen-lithium exchange followed by quenching with a borate ester. organic-chemistry.orgnih.gov This process can be executed with remarkable speed and throughput. For instance, a simple continuous flow setup has been demonstrated to produce various boronic acid building blocks with total reaction times of less than one second and a throughput of approximately 60 grams per hour. organic-chemistry.org This "Flash Chemistry" approach minimizes the decomposition of sensitive intermediates and allows for efficient production on a multigram scale. organic-chemistry.org

Below is a table summarizing representative flow chemistry applications for boronic acid synthesis:

| Reaction Type | Key Features | Reaction Time | Throughput | Reference |

|---|---|---|---|---|

| Halogen/Lithium Exchange & Borylation | Handles organolithium chemistry on a multigram scale. | ~1 second | ~60 g/h | organic-chemistry.org |

| Synthesis of α-amino boronic ester (Bortezomib precursor) | Telescoped reactions with a single final purification. | ~30 minutes (total residence time) | Not specified | researchgate.net |

| Multi-step synthesis of Imidazopyridines | Utilizes scavenger columns for in-line purification. | 25 minutes (per step) | Not specified | acs.org |

Solid-Phase Synthesis of Aminopyridyl Boronic Acid Derivatives

Solid-phase synthesis (SPS) offers a streamlined and efficient alternative to solution-phase chemistry for the preparation of complex molecules like aminopyridyl boronic acid derivatives and peptidic boronic acids. nih.govresearchgate.net This technique involves anchoring a starting material to an insoluble polymer support (resin) and carrying out sequential chemical transformations. The key advantage of SPS is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin, eliminating the need for tedious liquid-liquid extractions or chromatographic purification steps. nih.gov

This methodology has been effectively employed in the synthesis of α-aminoboronic acid peptides, such as the FDA-approved drugs bortezomib (B1684674) and ixazomib. nih.gov In a typical approach, a commercially available 1-glycerol polystyrene resin is used as the solid support. nih.govresearchgate.net Standard Fmoc solid-phase peptide synthesis (SPPS) chemistry can then be applied to construct the desired peptide chain, with the α-aminoboronic ester being introduced at the appropriate step. The final boronic acid product is then cleaved from the resin in high purity. nih.gov

While originally developed for peptides, the principles of solid-phase synthesis are applicable to the construction of other aminopyridyl boronic acid derivatives. A "catch-react-release" strategy is one such application, where a substrate is immobilized on a solid support, subjected to one or more reactions, and then released to yield the final product. This approach not only simplifies purification but also enables the potential for high-throughput synthesis of libraries of related compounds for drug discovery purposes. nih.gov

Key features of this synthetic approach include:

Simplified Purification: Products are isolated by cleaving them from the resin, avoiding complex purification methods. nih.gov

High Purity: The elimination of soluble by-products at each step generally results in a purer final compound. nih.gov

Amenability to Automation: The repetitive nature of the wash and reaction cycles makes it suitable for automated synthesizers.

Versatility: The approach is compatible with a range of aminoboronic acids, including both aryl and alkyl derivatives. researchgate.net

Stereoselective Approaches to Boronic Acid Derivatives

The biological activity of many boronic acid derivatives is highly dependent on their three-dimensional structure. Therefore, stereoselective synthesis—the ability to produce a single desired stereoisomer—is of paramount importance. acs.org Several powerful methods have been developed to control the stereochemistry during the synthesis of boronic acid derivatives.

One of the most prominent and versatile methods is the Matteson homologation reaction . This reaction involves the treatment of a chiral boronic ester with a dichloromethyllithium carbenoid. acs.org The resulting boronate complex undergoes a diastereoselective 1,2-rearrangement to form an α-haloboronic ester. Subsequent reaction with a nucleophile, such as a Grignard reagent, displaces the halide in an SN2-fashion, creating a new stereocenter with high fidelity. acs.orgwikipedia.org This process can be repeated to build up complex carbon chains with precise stereochemical control. acs.org

Recent advancements in this area have expanded the scope of the Matteson reaction. For example, using substituted carbenoids and different nucleophiles can lead to configurationally inverted products and the formation of tertiary boronic esters, further increasing the structural diversity achievable. acs.org

Other stereoselective strategies include:

Asymmetric Hydroboration: The use of chiral catalysts in the hydroboration of alkenes allows for the enantioselective synthesis of alkylboronic esters. organic-chemistry.org

Lewis Base-Catalyzed Reactions: Lewis bases can be used to catalyze reactions involving alkenyl boronates, proceeding through intermediates that enable the stereoselective synthesis of products like β-thioalkylboronic esters. acs.org

Radical-Mediated 1,2-Boron Migration: Photocatalytic methods can generate β-boryl radicals, which undergo a 1,2-boron migration to form a more stable carbon radical, ultimately leading to functionalized boronic esters. This radical pathway offers an alternative route for creating complex boron-containing molecules. acs.org

These methods provide chemists with the tools to synthesize specific enantiomers or diastereomers of boronic acid derivatives, which is crucial for developing potent and selective therapeutic agents. nih.gov

Green Chemistry Principles in the Production of Boron-Containing Heterocycles

The principles of green chemistry are increasingly being integrated into the synthesis of boron-containing heterocycles to minimize environmental impact and improve safety and efficiency. nih.govrsc.org This involves the use of less hazardous solvents, alternative energy sources, and reaction designs that maximize atom economy. nih.gov

Multicomponent Reactions (MCRs) are a prime example of a green synthetic approach. MCRs combine three or more reactants in a single step to form a product that contains portions of all the starting materials. nih.gov This strategy is inherently efficient, reduces waste by eliminating the need to isolate intermediates, and improves atom economy. Boron-containing Hantzsch and Biginelli esters have been synthesized using MCRs in the presence of ethanol, a green solvent. nih.gov

The use of alternative energy sources can also significantly enhance the green credentials of a synthesis. Compared to conventional mantle heating, which can be slow and energy-intensive, microwave (MW) and infrared (IR) irradiation offer rapid and efficient heating. nih.gov

The following table compares different activation methods for the synthesis of boron-containing dihydropyridines, illustrating the benefits of alternative energy sources:

| Activation Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Mantle Heating | 24 hours | 3%–7% | nih.gov |

| Infrared (IR) Irradiation | 12 hours | 12%–17% | nih.gov |

| Microwave (MW) Irradiation | 0.25–0.33 hours | 18%–80% | nih.gov |

Furthermore, flow chemistry , as discussed previously, aligns with several green chemistry principles. It improves safety by using small reactor volumes, enhances energy efficiency through superior heat transfer, and can reduce waste by optimizing reaction conditions to maximize yield and minimize by-product formation. up.ac.za The development of "single-atom editing" technologies, which allow for precise modifications to complex molecules, also contributes to green chemistry by improving the efficiency of synthesizing boron heterocycles. rsc.orgrsc.org

Reactivity Profiles and Synthetic Applications of 6 Amino 5 Methylpyridin 3 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The boronic acid group is most prominently utilized in palladium-catalyzed cross-coupling reactions, which allow for the direct formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, stands out as a robust and widely used method for this purpose.

Suzuki-Miyaura Coupling with Heteroaryl Halides and Triflate Equivalents

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl structures from organoboron compounds and organic halides or triflates. organic-chemistry.orgyoutube.comrsc.org (6-Amino-5-methylpyridin-3-yl)boronic acid is an effective nucleophilic partner in these reactions, allowing for the introduction of the 6-amino-5-methylpyridin-3-yl moiety onto a variety of aromatic and heteroaromatic scaffolds.

Research into the synthesis of novel pyridine-based derivatives has demonstrated the feasibility of such couplings. In studies involving the analogous reaction between 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids, a range of substituted pyridine (B92270) products were synthesized in moderate to good yields. researchgate.netmdpi.com These transformations highlight the reactivity of this pyridine system under standard Suzuki-Miyaura conditions. The reactions are typically catalyzed by palladium complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a dioxane/water solvent system. mdpi.com

The scope of the reaction is broad, tolerating a variety of functional groups on the arylboronic acid partner, including electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, chloro, trifluoromethyl) substituents. researchgate.netmdpi.com This tolerance is crucial for the synthesis of diverse compound libraries for applications such as drug discovery.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, which are structurally analogous to the products expected from coupling this compound with the corresponding aryl bromides.

| Arylboronic Acid Partner | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 79 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85 | mdpi.com |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 76 | mdpi.com |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 72 | mdpi.com |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 75 | mdpi.com |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 69 | mdpi.com |

| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 81 | mdpi.com |

Chemoselectivity and Regioselectivity Considerations in Aminopyridyl Boronic Acid Cross-Coupling

When using multifunctional reagents like this compound, selectivity is a critical consideration.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary amino group presents a potential challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. organic-chemistry.org To circumvent this, the amino group can be protected, for example as an acetamide. Studies have shown that the N-acetylated analogue of the corresponding bromo-aminopyridine undergoes efficient Suzuki coupling, indicating that masking the amino group can be a viable strategy to ensure the reaction proceeds cleanly at the boronic acid site. researchgate.netmdpi.com However, advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made couplings of unprotected aminopyridines more feasible. organic-chemistry.org

Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple potential reaction sites. For this compound itself, the reaction site is defined by the C-B bond. However, when considering its coupling with polyhalogenated heteroaryl partners, the regioselectivity is determined by the electrophile. The inherent electronic properties of the heteroaromatic ring dictate the reactivity of the C-X bonds. For pyridine systems, oxidative addition of palladium generally occurs preferentially at the C2, C6, and C4 positions over the C3 and C5 positions due to greater electrophilicity. nih.gov Therefore, when coupling this compound with a substrate like 2,4-dichloropyridine, the reaction would be expected to occur selectively at the C4 position. nih.gov

Asymmetric Suzuki-Miyaura Coupling Variants

Asymmetric Suzuki-Miyaura reactions are powerful methods for constructing chiral molecules, which are of paramount importance in pharmaceuticals. While the direct asymmetric coupling involving a prochiral center and an sp²-hybridized boronic acid is a developing field, significant progress has been made, particularly in rhodium-catalyzed enantioconvergent couplings of racemic allylic halides with heteroaryl boronic acids. researchgate.netnih.gov

In the context of aminopyridyl boronic acids, specific challenges arise. The Lewis basic nitrogen of the pyridine ring can interfere with the chiral catalyst, potentially eroding enantioselectivity. researchgate.net Research has shown that unmodified pyridine boronic acids can be unsuitable for certain asymmetric transformations. researchgate.net A common strategy to overcome this is to modify the pyridine ring to reduce its Lewis basicity. For instance, introducing a halogen, such as chlorine, at the 2-position of the pyridine ring has been shown to prevent catalyst inhibition and allow the asymmetric coupling to proceed with high enantiomeric excess (ee). researchgate.netresearchgate.net While no specific examples of asymmetric coupling with this compound are prominently reported, these general principles would apply, suggesting that catalyst and substrate engineering may be necessary to achieve high stereoselectivity.

Catalyst Development and Ligand Design for Boronic Acid Transformations

The success of Suzuki-Miyaura couplings, especially with challenging substrates like electron-rich and nitrogen-containing heteroaryl boronic acids, is highly dependent on the catalyst system. The primary challenge posed by aminopyridines is the potential for the nitrogen lone pair to coordinate to the palladium center, leading to catalyst deactivation. organic-chemistry.org

To address this, significant research has focused on the design of specialized phosphine ligands. The Buchwald group, among others, has developed a class of bulky and electron-rich biaryl monophosphine ligands, such as SPhos and XPhos. organic-chemistry.orgnih.gov These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while their steric bulk helps to create a coordination sphere around the palladium that disfavors binding by the pyridine nitrogen. nih.gov The use of such advanced catalyst systems allows for the efficient coupling of aminopyridines and other nitrogen-rich heterocycles, often at low catalyst loadings and under mild conditions, without the need for protecting the amino group. organic-chemistry.org The development of palladium precatalysts that rapidly form the active catalytic species has also been crucial for coupling unstable boronic acids that are prone to decomposition under basic reaction conditions. mit.edu

Reactions Involving the Aminopyridine Moiety

Beyond its role in cross-coupling, the this compound molecule can undergo reactions at its aminopyridine core. The primary amino group is a nucleophilic site that can participate in various transformations, such as acylation and amidation.

Boronic Acid-Mediated Amidation Reactions

The term "boronic acid-mediated amidation" can refer to two distinct processes: the use of a boronic acid as a catalyst for amide bond formation, or the chemical transformation of a molecule that contains a boronic acid moiety.

In the first context, arylboronic acids are known to be effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. nih.govrsc.org The mechanism is believed to involve the formation of an acyloxyboronic acid intermediate, which is then attacked by the amine. rsc.org

In the second context, which concerns the reactivity of the title compound, the amino group of the aminopyridine ring can be acylated to form an amide. This is a standard transformation for primary amines. researchgate.net The presence of the boronic acid group, which is electron-withdrawing, is expected to decrease the nucleophilicity of the amino group compared to an unsubstituted aminopyridine. However, the reaction remains feasible under appropriate conditions, for example, using an acid chloride or anhydride (B1165640). This acylation can also serve as a protecting strategy for the amino group to prevent interference in subsequent reactions, as discussed in the context of chemoselectivity. mdpi.com There is also the potential for the boronic acid to act as an intramolecular Lewis acid, activating the acylating agent and facilitating the reaction at the nearby amino group, though specific studies on this effect in this molecule are not widely reported.

Condensation Reactions for Iminoboronate Formation and Related Heterocyclic Scaffolds

The reactivity of boronic acids in condensation reactions is a cornerstone of their synthetic utility. A particularly notable reaction is the formation of iminoboronates, which are structures stabilized by a dative bond between an imine nitrogen and the electron-deficient boron atom. nih.gov This interaction significantly enhances the thermodynamic stability of the imine linkage compared to simple imines. nih.govresearchgate.net While this chemistry is most extensively studied in ortho-acylarylboronic acids, such as 2-acetylphenylboronic acid, the principles can be extended to understand the potential reactivity of this compound. nih.govresearchgate.net

The condensation of an ortho-boronic acid with amine-containing molecules like hydrazines or α-nucleophiles proceeds rapidly at neutral pH, a feature highly desirable for biological applications. nih.gov The formation of the iminoboronate intermediate activates the imine for hydrolysis and exchange, rendering these conjugation reactions reversible and dynamic. nih.govresearchgate.net

Beyond discrete iminoboronate formation, aminopyridines are valuable precursors in multicomponent condensation reactions for synthesizing a variety of fused heterocyclic scaffolds. For instance, the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones is a well-established method for creating imidazo[1,2-a]pyridines. amazonaws.com Similarly, three-component condensations involving amino-substituted heterocycles, aldehydes, and active methylene (B1212753) compounds like Meldrum's acid are powerful strategies for building complex pyridinone-fused systems. researchgate.net The presence of both an amino group and a boronic acid moiety on the same pyridine ring in this compound offers unique opportunities for designing novel condensation strategies to access complex heterocyclic frameworks of potential pharmaceutical interest.

| Reactant Type | Condensation Partner(s) | Resulting Structure/Linkage | Key Features |

|---|---|---|---|

| o-Acylarylboronic Acid | Primary Amines, Hydrazines | Iminoboronate | Fast, reversible, stable at neutral pH due to B-N dative bond. nih.gov |

| 2-Aminopyridine | α-Haloketones | Imidazo[1,2-a]pyridine | Classic cyclocondensation to form a fused bicyclic heterocycle. amazonaws.com |

| Amino-heterocycle | Aldehyde + Meldrum's Acid | Fused Pyridinone Systems | Multicomponent reaction for rapid assembly of complex scaffolds. researchgate.net |

Derivatization Strategies Beyond Cross-Coupling Reactions

While this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its utility extends to a variety of other transformations. These non-coupling derivatizations provide pathways to diverse molecular architectures.

One fundamental reaction of boronic acids is dehydration to form cyclic trimers known as boroxines. chemicalbook.com This process is typically reversible upon the addition of water. Another common derivatization is the reaction with diols or alcohols to form stable boronic esters. This reaction is highly efficient and forms the basis for many applications in sensing and materials science. chemicalbook.comacs.org

The boronic acid group itself can be chemically transformed. Oxidation can convert the C-B bond to a C-O bond, yielding the corresponding phenol (B47542) (6-amino-5-methylpyridin-3-ol). Furthermore, the pyridine ring can undergo reduction to afford piperidine (B6355638) derivatives, significantly altering the compound's geometry and electronic properties. The amino group at the 6-position also serves as a handle for a wide array of derivatization reactions, such as acylation, alkylation, or diazotization, further expanding the synthetic possibilities.

Applications in Advanced Materials Science

Boronic acids are increasingly recognized as valuable building blocks for advanced materials due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.gov This dynamic covalent chemistry is particularly useful in the design of "smart" materials that can respond to environmental stimuli such as pH or the presence of specific saccharides. mdpi.com

Polymers functionalized with boronic acid moieties have been synthesized and investigated for a range of biomedical applications. nih.gov These include the development of hydrogels for drug delivery and cell culture, as well as sensors for glucose and other biologically important sugars. acs.orgmdpi.com The amphiphilic block copolymers with boronic acid end-groups can self-assemble into micellar aggregates, which have potential in nanotechnology and targeted delivery systems. acs.org

The structure of this compound, possessing both a polymerizable amino group and a diol-responsive boronic acid group, makes it an attractive monomer for creating functional polymers. Such polymers could be designed to have tunable properties, responding to changes in both pH (via the pyridine and amino groups) and saccharide concentration (via the boronic acid group).

Supramolecular Chemistry and Self-Assembly with Boronic Acid Building Blocks

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. Boronic acids, particularly those containing pyridine rings, are exceptionally versatile building blocks in this field. chemicalbook.com They can participate in multiple types of interactions to drive self-assembly processes. chemicalbook.com

A key interaction for pyridine-containing boronic acids is the formation of a coordinate covalent bond between the Lewis basic pyridine nitrogen of one molecule and the Lewis acidic boron atom of another (B←N). acs.orgnih.gov This interaction is strong and directional, enabling the programmed assembly of discrete structures like macrocycles and cages, as well as extended polymeric frameworks. acs.orgnih.gov

In addition to B←N coordination, the boronic acid group can form hydrogen-bonded dimeric synthons, and the amino group on this compound can act as a hydrogen bond donor. chemicalbook.com These multiple, cooperative non-covalent interactions—B←N coordination, hydrogen bonding, and potential π–π stacking from the pyridine rings—make this compound a highly promising candidate for designing complex and functional supramolecular architectures. acs.orgmdpi.com The self-assembly of such building blocks can lead to materials with applications in molecular recognition, separations, and sensing. acs.orgmdpi.com

| Interaction Type | Participating Groups | Description | Resulting Architectures |

|---|---|---|---|

| Coordinate Covalent Bond | Pyridine Nitrogen (Lewis Base) + Boron Atom (Lewis Acid) | A strong, directional B←N dative bond forms between molecules. acs.orgnih.gov | Dimers, Macrocycles, Cages, Coordination Polymers. acs.org |

| Hydrogen Bonding | -B(OH)₂ groups, -NH₂ group | Donors and acceptors form intermolecular hydrogen bonds. chemicalbook.com | Dimers, Chains, Sheets. |

| Reversible Covalent Bond | -B(OH)₂ groups | Dehydration to form B-O-B linkages. chemicalbook.com | Boroxine (B1236090) trimers. |

| π–π Stacking | Pyridine Rings | Aromatic rings stack in parallel, contributing to packing. acs.org | Stabilizes larger assemblies and crystal lattices. |

Mechanistic Investigations of 6 Amino 5 Methylpyridin 3 Yl Boronic Acid Transformations

Elucidating the Mechanism of Suzuki-Miyaura Coupling with Pyridylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds. chemrxiv.org The reaction's catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgresearchgate.net For pyridylboronic acids like (6-Amino-5-methylpyridin-3-yl)boronic acid, the transmetalation step, where the organic moiety is transferred from boron to the palladium center, is of particular mechanistic complexity and interest. illinois.edursc.org

Transmetalation is often the rate-limiting step and its pathway can vary depending on the reaction conditions. chembites.org Two primary mechanistic pathways are widely debated for boronic acids: the "boronate" pathway and the "oxo-palladium" pathway. researchgate.netchembites.orgresearchgate.net

The Boronate Pathway: In this mechanism, the boronic acid is first activated by a base (e.g., hydroxide (B78521), carbonate) to form a more nucleophilic tetracoordinate "ate" complex, or boronate. researchgate.netorganic-chemistry.org This activated boronate then displaces the halide or other leaving group on the palladium(II) complex that was formed during oxidative addition. researchgate.net This pathway is favored under many standard Suzuki-Miyaura conditions.

The Oxo-Palladium Pathway: This alternative route involves the reaction of a palladium(II)-hydroxide complex with the neutral, tricoordinate boronic acid. chembites.orgresearchgate.net The palladium-hydroxide species is generated from the reaction of the initial palladium-halide complex with the base. chembites.org The interaction between the Lewis acidic boronic acid and the palladium-bound hydroxide facilitates the transfer of the organic group.

Recent investigations using techniques like low-temperature NMR spectroscopy have successfully identified key pre-transmetalation intermediates, providing direct evidence for species containing Pd-O-B linkages. illinois.edu These studies have characterized both tricoordinate boronic acid complexes and tetracoordinate boronate complexes, showing that both can be competent for transmetalation. illinois.edu The specific pathway that dominates can depend on factors such as ligand concentration. illinois.edu For a substrate like this compound, the Lewis basic pyridine (B92270) nitrogen introduces an additional coordination site, which could potentially interact with the palladium center or influence the aggregation state of the boronic acid, thereby affecting the operative mechanism. researchgate.net

Base: The base is essential for the reaction, as it promotes the formation of the active boronate species in the boronate pathway or the palladium-hydroxide complex in the oxo-palladium pathway. organic-chemistry.org The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, KF) can significantly impact reaction rates and yields. beilstein-journals.orgrsc.org For pyridylboronic acids, which can be sensitive, the choice of a suitable base is critical to promote coupling while minimizing side reactions like protodeboronation. rsc.org

Solvent: The solvent plays a multifaceted role. It must solubilize the reactants and catalyst, but it can also actively participate in the mechanism. researchgate.net Protic solvents, particularly water, can be beneficial or even necessary. Water can influence the speciation of the boronic acid and is crucial for generating hydroxide ions from bases like carbonates, which in turn facilitates transmetalation via either pathway. nih.govcdnsciencepub.com The use of aqueous solvent mixtures is common for coupling heterocyclic substrates. nih.gov

Ligands: Sterically demanding and electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps. rsc.org The ligand can influence which palladium species is active in the catalytic cycle; for instance, bulky ligands may favor a monoligated Pd(0) species. chemrxiv.orgrsc.org

The interplay of these factors determines the reaction's success, especially for challenging substrates like functionalized pyridylboronic acids.

| Parameter | Influence on Suzuki-Miyaura Reaction Pathway | Relevance to this compound |

|---|---|---|

| Base (e.g., K₃PO₄, Cs₂CO₃) | Activates boronic acid to form a nucleophilic boronate; generates Pd-OH species. Strength and type affect reaction rate and selectivity. organic-chemistry.orgbeilstein-journals.org | Crucial for activating the boronic acid, but must be chosen carefully to avoid base-catalyzed protodeboronation of the sensitive pyridyl ring. rsc.org |

| Solvent (e.g., Dioxane/H₂O, Toluene) | Affects solubility and catalyst stability. Water can facilitate transmetalation by enabling the formation of Pd-OH intermediates or promoting boronate formation. nih.govcdnsciencepub.com | Aqueous solvent mixtures are often optimal for heterocyclic substrates, enhancing solubility and promoting the desired mechanism. nih.gov |

| Ligand (e.g., SPhos, P(tBu)₃) | Stabilizes the Pd catalyst; steric and electronic properties influence the rates of oxidative addition and reductive elimination. rsc.org | Electron-rich, bulky ligands are generally effective for coupling heteroaryl chlorides and bromides with pyridylboronic acids. |

| Temperature | Affects reaction kinetics. Higher temperatures can increase rates but may also promote catalyst decomposition and side reactions. cdnsciencepub.com | Optimization is required to achieve efficient coupling without significant degradation of the thermally sensitive boronic acid. |

Mechanistic Aspects of Boronic Acid Catalysis

Beyond their role as coupling partners, boronic acids, including arylboronic acids, are effective Lewis acid catalysts for various organic transformations, most notably the direct amidation of carboxylic acids.

Arylboronic acids catalyze the formation of amides from carboxylic acids and amines, a process that typically requires the removal of water. rsc.orgresearchgate.net The accepted mechanism has traditionally involved the formation of a mono(acyloxy)boronic acid intermediate—a mixed anhydride (B1165640)—from the reaction between the boronic acid and the carboxylic acid. rsc.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. rsc.org The cleavage of the C-O bond in the resulting tetracoordinate acyl boronate intermediate is considered the rate-determining step. rsc.org

However, recent detailed mechanistic studies have questioned this simple monomeric model. nih.govrsc.org Evidence suggests that the reaction may proceed through more complex pathways involving dimeric B-X-B (where X = O or NR) motifs. nih.govrsc.org These dimeric structures are proposed to be uniquely capable of activating the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov It has also been shown that rapid interactions between the boronic acid catalyst and the amine are highly likely, an interaction not fully accounted for in the simpler monoacyloxyboron mechanism. nih.gov

| Proposed Intermediate/Pathway | Description | Supporting Evidence |

|---|---|---|

| Mono(acyloxy)boronic acid | A mixed anhydride formed from the boronic acid and carboxylic acid. The amine attacks the activated carbonyl. rsc.orgresearchgate.net | Theoretical calculations indicate this intermediate is kinetically facile to form, though thermodynamically unfavorable without water removal. rsc.orgresearchgate.net |

| Dimeric B-X-B Motif (X=O, NR) | A dimeric species that activates the carboxylic acid and orchestrates the delivery of the amine nucleophile. nih.govrsc.org | Isolation and characterization of potential intermediates and theoretical modeling suggest lower energy pathways than the monomeric route. nih.govrsc.org |

| Boron-Nitrogen Adducts | Rapidly formed adducts between the boronic acid catalyst and the amine substrate. nih.gov | Observed experimentally, suggesting that B-N interactions are a prevalent feature of the catalytic cycle. nih.gov |

Boronic acids have emerged as versatile catalysts in stereoselective synthesis. Their ability to form reversible covalent bonds with diols and other functional groups allows for the creation of chiral environments that can direct the outcome of a reaction.

One key strategy involves the formation of chiral boronate-amine complexes. In these systems, a chiral amine catalyst complexes with an in-situ generated boronic acid hemiester. This complex can then function as a chiral hydroxide surrogate, facilitating enantioselective conjugate additions to enones. nih.gov

Furthermore, boronic acids have been successfully employed as catalysts for regio- and stereoselective glycosylations. acs.orgnih.govacs.org In these reactions, the boronic acid is proposed to simultaneously activate both the glycosyl donor and the acceptor. acs.orgnih.gov This dual activation, supported by kinetic and computational studies, allows for the highly controlled formation of specific glycosidic bonds, mimicking the precision of glycosyl transferase enzymes. nih.govacs.org

Side Reactions and Stability Considerations in Boronic Acid Chemistry

A significant challenge in working with boronic acids, especially heteroaromatic derivatives like this compound, is their limited stability and propensity to undergo unwanted side reactions. nih.gov These decomposition pathways can compete with the desired transformation, leading to reduced yields. nih.gov

The most common side reactions include:

Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a C-H bond, which effectively destroys the substrate. wikipedia.org This reaction can be catalyzed by acid or base and is a significant issue under many Suzuki-Miyaura coupling conditions. rsc.orgwikipedia.org Pyridylboronic acids are notoriously susceptible to protodeboronation, which can proceed rapidly under neutral pH conditions via a zwitterionic intermediate. wikipedia.orgljmu.ac.uk The rate of protodeboronation is often highly pH-dependent. ljmu.ac.uk

Oxidation: The C-B bond can be oxidized to a C-O bond, converting the boronic acid to the corresponding phenol (B47542) (or in this case, aminomethyl-hydroxypyridine). This process can be accelerated by residual oxidants or air, particularly at elevated temperatures. nih.gov

Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl species. This side reaction is often catalyzed by the palladium catalyst, particularly in the presence of Pd(II) species and oxygen. yonedalabs.com

Due to this inherent instability, strategies have been developed to mitigate decomposition. One effective approach is the use of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which are air-stable solids. nih.gov These compounds can undergo slow, controlled hydrolysis under the reaction conditions to release the unstable boronic acid in low concentrations, minimizing its decomposition while allowing it to participate in the desired cross-coupling reaction. nih.govwikipedia.org

| Side Reaction | Description | Contributing Factors |

|---|---|---|

| Protodeboronation | Cleavage of the C-B bond by a proton source (e.g., water, acid). wikipedia.org | Acidic or basic conditions, elevated temperature, water. Particularly rapid for 2-pyridyl boronic acids. rsc.orgljmu.ac.uk |

| Oxidation | Conversion of the boronic acid to the corresponding alcohol/phenol. nih.gov | Presence of oxygen or other oxidants, heat. nih.gov |

| Homocoupling | Palladium-catalyzed dimerization of the boronic acid. yonedalabs.com | Presence of Pd(II) species, oxygen, elevated temperatures. yonedalabs.com |

| Trimerization (Boroxine formation) | Dehydration of three boronic acid molecules to form a cyclic anhydride (boroxine). | Can occur upon storage or heating; generally reversible in the presence of water. |

Protodeboronation in Pyridylboronic Acids

Protodeboronation is a decomposition pathway for organoboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene. nih.gov The susceptibility of pyridylboronic acids to this process is highly dependent on the position of the boronic acid group on the pyridine ring and the reaction's pH. ed.ac.uked.ac.uk

Mechanistic studies have identified several pathways for protodeboronation in aqueous media. nih.govwikipedia.org The reaction kinetics are strongly influenced by the pH of the solution, which dictates the speciation of the boronic acid (as the neutral acid or the anionic boronate) and the protonation state of the pyridine nitrogen. nih.govelsevierpure.com

Generally, 3-pyridyl and 4-pyridylboronic acids are significantly more stable and undergo very slow protodeboronation compared to their 2-pyridyl counterparts. ed.ac.ukacs.orgmanchester.ac.uk The instability of 2-pyridylboronic acids is a well-recognized challenge, as they are prone to rapid protodeboronation, often proceeding through the fragmentation of a zwitterionic intermediate. ed.ac.ukresearchgate.netresearchgate.net For this compound, being a 3-pyridyl derivative, a much higher stability against protodeboronation is expected. Studies on unsubstituted pyridylboronic acids show that under basic conditions (pH 12) at 70°C, the half-life for protodeboronation of 3- and 4-pyridylboronic acids is greater than one week, whereas for 2-pyridylboronic acid, it is in the order of seconds. ed.ac.uked.ac.ukacs.orgmanchester.ac.uk

The primary mechanisms for the protodeboronation of arylboronic acids, as first extensively studied by Kuivila, involve both acid-catalyzed and base-catalyzed pathways. ed.ac.ukwikipedia.org

Acid-Catalyzed Protodeboronation : This pathway involves the reaction of the neutral boronic acid with an acid. wikipedia.org

Base-Catalyzed Protodeboronation : This process typically occurs at a higher pH. It begins with a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the corresponding anionic boronate species ([ArB(OH)₃]⁻). This is followed by a rate-limiting reaction of the boronate with water, which acts as the proton source. wikipedia.orgacs.org

For some boronic acids, particularly when the concentration of the boronic acid and its boronate form are both significant (around the pKa of the boronic acid), a self- or auto-catalysis pathway can become competitive, where the neutral boronic acid catalyzes the protodeboronation of the boronate. nih.goved.ac.uk

| Isomer | Conditions | Half-life (t₀.₅) | Reference |

| 2-Pyridylboronic acid | pH 7, 70 °C | ≈ 25-50 seconds | ed.ac.uk, researchgate.net |

| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | ed.ac.uk, manchester.ac.uk |

| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | ed.ac.uk, manchester.ac.uk |

Formation of Boroxines and Other Deactivated Species

Another significant transformation pathway for boronic acids is the formation of boroxines. Boroxines are six-membered, non-aromatic heterocyclic compounds composed of alternating boron and oxygen atoms. wikipedia.org They are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. nih.gov This process is reversible, and boroxines exist in equilibrium with their corresponding boronic acids, an equilibrium that can be controlled by the addition or removal of water. wikipedia.orgresearchgate.net

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of a boroxine (B1236090) from a boronic acid is typically an endothermic process. nih.govresearchgate.net However, the reaction is often entropically favorable, driven by the release of three water molecules from the ordered boronic acid state into the bulk solvent. researchgate.netclockss.org This entropy gain can overcome the enthalpic cost, especially at higher temperatures. researchgate.net Studies on arylboronic acids have shown that electron-donating substituents on the aromatic ring tend to favor the formation of the corresponding boroxine. researchgate.netclockss.org Given that this compound possesses two electron-donating groups (amino and methyl), it is plausible that it would have a significant tendency to form its corresponding boroxine under anhydrous or low-water conditions.

The mechanism of boroxine formation involves a series of condensation steps. The Lewis acidic nature of the boron atom allows for the coordination of an oxygen atom from another boronic acid molecule, forming a dimeric intermediate and releasing a water molecule. This process repeats until the final trimeric boroxine ring is formed. researchgate.net

| R in Tris(4-substituted phenyl)boroxine | Kₑₖ (M⁻²) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

| OMe | 3.5 | 11 | 54 |

| Me | 1.8 | 12 | 52 |

| H | 0.81 | 13 | 48 |

| F | 0.58 | 14 | 48 |

| Cl | 0.44 | 14 | 47 |

This table presents thermodynamic parameters for the formation of various tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K, illustrating the influence of electronic effects on the equilibrium. Data sourced from researchgate.net.

Besides boroxines, other deactivated or competing species can arise from boronic acids. Under certain conditions, especially when both the boronic acid and its boronate are present in significant concentrations, disproportionation can occur. ed.ac.ukresearchgate.net This process can lead to the formation of borinic acids ([Ar₂B(OH)]) and boranes. ed.ac.uked.ac.ukmanchester.ac.uk These species are generally not active in typical cross-coupling reactions and their formation represents another pathway of reagent deactivation.

Analytical and Spectroscopic Characterization in 6 Amino 5 Methylpyridin 3 Yl Boronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boronic Acid Systems

NMR spectroscopy is a cornerstone technique for the structural analysis of boronic acids, offering detailed insights into the molecular framework and the unique chemistry of the boron center.

¹¹B NMR spectroscopy is a particularly powerful and convenient tool for probing the environment of the boron atom in boronic acids. nih.gov The boron nucleus (¹¹B, spin I = 3/2) is NMR-active, and its chemical shift is highly sensitive to its coordination state and electronic environment. This sensitivity allows for the direct monitoring of chemical processes involving the boronic acid moiety.

In its unbound, trigonal planar state, the boron atom of a boronic acid typically exhibits a broad resonance in the ¹¹B NMR spectrum. Upon reaction with a diol or other bidentate ligand to form a more stable tetrahedral boronate ester, the coordination at the boron center changes from trigonal (sp²) to tetrahedral (sp³). This geometric and electronic change induces a significant upfield shift in the ¹¹B NMR signal. nih.gov

This phenomenon is crucial for studying reactivity and complexation. For instance, the binding of phenyl boronic acids to diols can be monitored by observing the change in the ¹¹B chemical shift at various pH levels. nih.gov Research confirms that complexation is often pH-dependent, necessitating pHs above the pKₐ of the boronic acid to induce the formation of the boronate ester. nih.gov ¹¹B NMR spectroscopy can, therefore, be used to determine the pKₐ of boronic acids and how these values change in the presence of binding partners like diols. nih.gov

Table 1: Representative ¹¹B NMR Chemical Shift Changes Upon Complexation

| Compound State | Boron Hybridization | Typical ¹¹B Chemical Shift (ppm) |

|---|---|---|

| Free Boronic Acid | sp² (Trigonal Planar) | δ 28 – 30 |

| Diol-Complexed Boronate Ester | sp³ (Tetrahedral) | δ 5 – 9 |

Note: Chemical shifts are illustrative and can vary based on solvent, pH, and specific molecular structure.

While ¹¹B NMR focuses on the boron center, ¹H (proton) and ¹³C NMR spectroscopy are essential for elucidating the complete structure of the organic framework of (6-Amino-5-methylpyridin-3-yl)boronic acid. uobasrah.edu.iq These techniques provide information on the number and connectivity of hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. For the (6-Amino-5-methylpyridin-3-yl) moiety, one would expect to see signals for the two aromatic protons, the protons of the amino (-NH₂) group, and the protons of the methyl (-CH₃) group. The protons on the boronic acid group (-B(OH)₂) may be broad or exchange with solvent, sometimes making them difficult to observe.

¹³C NMR spectroscopy complements the ¹H data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment, which is influenced by the amino, methyl, and boronic acid substituents. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to correlate the ¹H and ¹³C signals, allowing for an unambiguous assignment of the entire molecular structure. mdpi.compreprints.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine-H2 | ¹H | ~7.8 - 8.0 | s |

| Pyridine-H4 | ¹H | ~7.0 - 7.2 | s |

| Amino (-NH₂) | ¹H | ~4.5 - 5.5 | br s |

| Methyl (-CH₃) | ¹H | ~2.2 - 2.4 | s |

| Boronic Acid (-OH) | ¹H | ~5.0 - 6.0 | br s |

| Pyridine-C2 | ¹³C | ~145 - 150 | s |

| Pyridine-C3 | ¹³C | ~110 - 115 (C-B) | s |

| Pyridine-C4 | ¹³C | ~135 - 140 | d |

| Pyridine-C5 | ¹³C | ~120 - 125 | s |

| Pyridine-C6 | ¹³C | ~155 - 160 | s |

| Methyl (-CH₃) | ¹³C | ~15 - 20 | q |

Note: These are predicted values based on analogous structures and may vary. Multiplicity: s = singlet, d = doublet, q = quartet, br s = broad singlet.

Mass Spectrometry Techniques for Boronic Acid Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of boronic acids and for monitoring their chemical transformations.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the high-throughput analysis of boronic acids. rsc.orgnih.gov This technique is particularly valuable in industrial applications for monitoring the progress of reactions such as Suzuki couplings, where boronic acids are key reagents. rsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) offers rapid and sensitive analysis. rsc.org Modern methods can achieve run times as short as one minute, which is highly advantageous for high-throughput screening and reaction monitoring. rsc.org A significant benefit of these advanced methods is the ability to analyze underivatized boronic acids, which reduces sample preparation time and effort. researchgate.netscirp.org

One of the challenges in the MS analysis of boronic acids is their tendency to form cyclic anhydride (B1165640) trimers known as boroxines, as well as solvent adducts and dimers, which can complicate the resulting mass spectra. rsc.org However, by optimizing instrument parameters, the formation of these species can be minimized, allowing for clear identification and quantification of the target boronic acid. rsc.org LC-MS/MS (tandem mass spectrometry) can further enhance sensitivity and specificity, enabling trace-level quantification of boronic acids and their impurities. scirp.org

Chromatographic Methods for Separation and Quantification

Chromatography is the primary technique for the separation, purification, and quantification of boronic acids from reaction mixtures and as final products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used for the analysis of boronic acids. Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Method development often involves a systematic screening of different columns and mobile phase conditions to achieve optimal separation. waters.com The retention of boronic acids on a reversed-phase column is highly dependent on the pH of the mobile phase. At low pH, the boronic acid group is neutral, while at high pH, it can be at least partially charged, which affects its interaction with the stationary phase.

A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile. rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. The choice of column chemistry and mobile phase conditions allows for the baseline resolution of structurally similar boronic acids in a single analytical run. waters.com For boronic acids lacking a strong UV chromophore, detectors such as a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) can be used, although coupling to a mass spectrometer is generally preferred for its sensitivity and specificity.

Table 3: Typical UPLC Method Parameters for Boronic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity BEH C18 (or similar reversed-phase) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (if applicable) and/or ESI-MS |

| Injection Volume | 1 - 5 µL |

| Run Time | 1 - 15 minutes |

Source: Adapted from references rsc.orgscirp.org. These parameters are illustrative and require optimization for specific applications.

Post-Column Derivatization Techniques for Boronic Acid Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of complex mixtures. However, many boronic acids, including this compound, may lack a strong chromophore, making detection by standard UV-Vis spectrophotometry challenging. To overcome this, post-column derivatization offers a selective and sensitive method for detection. researchgate.netmdpi.com

A widely adopted approach involves the reaction of the boronic acid moiety with a derivatizing agent after the HPLC separation but before detection. nih.gov Alizarin (B75676) and Alizarin Red S are common reagents for this purpose. nih.govdaneshyari.com The underlying principle is the formation of a fluorescent boronate ester complex. mdpi.comdaneshyari.com While alizarin itself exhibits weak fluorescence, its complex with a boronic acid is strongly fluorescent, allowing for highly sensitive detection. mdpi.comdaneshyari.com

The process involves mixing the HPLC eluate with a solution of the derivatizing agent, which is delivered by a separate pump. This mixture then passes through a reaction coil, often heated to a specific temperature to ensure a rapid and complete reaction, before entering a fluorescence detector. nih.govdaneshyari.com This on-line HPLC method enables the selective detection of various boronic acids in complex mixtures and can be used to monitor the progress of organic reactions involving these compounds. nih.govdaneshyari.com The limit of detection for phenylboronic acid using this method has been reported as 1.2 ng or 1 µM, highlighting its sensitivity. nih.govdaneshyari.comwur.nl

The table below summarizes typical optimized conditions for an HPLC post-column derivatization system for boronic acid detection using alizarin.

| Parameter | Condition | Source(s) |

| Derivatization Reagent | 75 µM Alizarin and 0.1% Triethylamine (TEA) in Acetonitrile | nih.govdaneshyari.comwur.nl |

| HPLC Flow Rate | 0.40 mL/min | nih.govdaneshyari.com |

| Reagent Flow Rate | 0.60 mL/min | nih.govdaneshyari.com |

| Reaction Coil | 3.5 m × 0.25 mm PEEK tubing | nih.govdaneshyari.com |

| Reaction Temperature | 50 °C | nih.govdaneshyari.com |

| Fluorescence Detection | Excitation (λexc): 469-470 nm | mdpi.comnih.govdaneshyari.com |

| Emission (λem): 580-610 nm | mdpi.comnih.govdaneshyari.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a compound like this compound, this technique can provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

While the specific crystal structure of this compound is not publicly available, analysis of related aminopyridine structures provides insight into the type of information that can be obtained. For instance, the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502) reveals how proton transfer from a carboxylic acid to the pyridine nitrogen atom widens the C—N—C angle of the ring. researchgate.net

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that stabilize the crystal lattice. These interactions are critical for understanding the compound's physical properties and how it might interact with other molecules. Common interactions observed in such structures include hydrogen bonding (e.g., N-H···N, O-H···N, N-H···O) and π-π stacking between aromatic rings. researchgate.netresearchgate.net In the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, the crystal packing is stabilized by both hydrogen-bonded networks and π-π stacking interactions between the benzene (B151609) and pyridinium (B92312) rings, with a measured centroid-centroid distance of 3.7594 (8) Å. researchgate.net

The table below presents an example of crystallographic data for a related aminopyridine salt, illustrating the detailed structural parameters obtained from an X-ray diffraction experiment.

| Parameter | 2-Amino-5-methylpyridinium 3-aminobenzoate | Source(s) |

| Chemical Formula | C₁₃H₁₅N₃O₂ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 14.6335 (11) | researchgate.net |

| b (Å) | 13.0642 (10) | researchgate.net |

| c (Å) | 13.3768 (10) | researchgate.net |

| Volume (ų) | 2558.5 (3) | researchgate.net |

| Z | 8 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.341 | researchgate.net |

Spectroscopic Techniques for Investigating Boron-Ligand and Boron-Substrate Interactions

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides. acs.orgnih.gov Various spectroscopic techniques are employed to study these interactions, providing data on binding affinities, kinetics, and the structural nature of the resulting boronate esters.

Fluorescence Spectroscopy: This is a highly sensitive method for studying boronic acid-diol interactions. A common approach is a competitive binding assay using a fluorescent reporter dye like Alizarin Red S (ARS). acs.orgnih.gov The binding of the boronic acid to ARS results in a significant increase in fluorescence intensity. nih.gov When a competing diol (the substrate of interest) is introduced, it displaces ARS from the boronic acid, leading to a measurable decrease in fluorescence. acs.orgnih.gov This displacement allows for the calculation of the boronic acid-diol association constant. acs.org In other systems, the binding of a sugar can directly cause a decrease in the intrinsic fluorescence of the boronic acid molecule by disrupting stabilizing intermolecular hydrogen bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Boronic acid-diol complexation can be monitored by UV-Vis spectroscopy. The formation of a boronate ester often lowers the pKa of the boronic acid. nih.govacs.org This shift in acidity means that at a pH between the pKa of the free boronic acid and the boronate ester, the boron center will convert from a neutral, trigonal planar geometry to an anionic, tetrahedral state upon binding to a diol. nih.govacs.org This change in the electronic environment of the molecule can cause a detectable shift in its UV-Vis absorption spectrum. nih.gov For example, a significant blue shift in the absorption maximum was observed upon the addition of fructose (B13574) to 2-hydroxy-5-nitrophenylboronic acid at neutral pH. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and for studying molecular interactions in solution. ¹¹B NMR spectroscopy is particularly useful for directly observing the boron atom. rsc.org The chemical shift of the ¹¹B nucleus is sensitive to its coordination state. The trigonal free boronic acid and the tetrahedral boronate ester typically give distinct signals, allowing for the direct monitoring of the binding equilibrium. rsc.org ¹H NMR is also used to observe changes in the chemical shifts of protons on both the boronic acid and the ligand upon complex formation, providing further evidence of the interaction and information about the binding site.

The table below summarizes these spectroscopic techniques and their application in studying boronic acid interactions.

| Technique | Principle of Detection | Information Obtained | Source(s) |